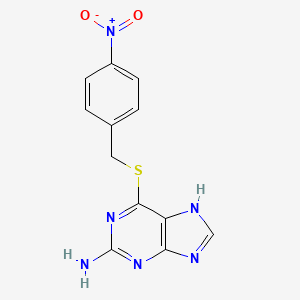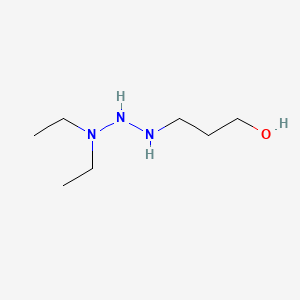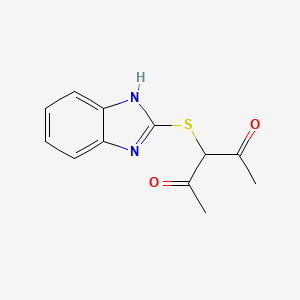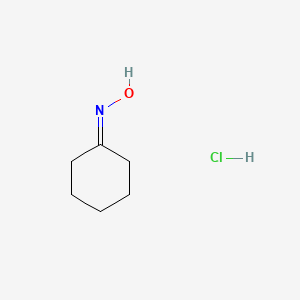![molecular formula C34H38Cl2F2N6O2S B14750445 [(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including fluorine, chlorine, and nitrogen-containing heterocycles, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazo[2,1-b][1,3]thiazole core, the introduction of the pyrrolidine and diazaspirooctane moieties, and the incorporation of the fluorine and chlorine substituents. Typical reaction conditions may include:
Formation of the imidazo[2,1-b][1,3]thiazole core: This step may involve the cyclization of a thioamide with an α-halo ketone.
Introduction of the pyrrolidine moiety: This could be achieved through a nucleophilic substitution reaction.
Incorporation of fluorine and chlorine substituents: These steps may involve halogenation reactions using reagents such as N-chlorosuccinimide (NCS) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as N-bromosuccinimide (NBS) or trifluoromethanesulfonic acid (TfOH) may be employed.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: It may be used in the development of new materials with unique properties.
Biology
Biological Probes: The compound could be used as a probe to study biological processes or to identify specific biomolecules.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound may have potential as a therapeutic agent for treating various diseases.
Diagnostics: It could be used in diagnostic assays to detect specific biomarkers.
Industry
Agriculture: The compound may be used as a pesticide or herbicide.
Pharmaceuticals: It could be used in the synthesis of pharmaceutical intermediates or active ingredients.
作用機序
The mechanism of action of this compound would depend on its specific application. For example:
Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors to exert its effects.
Pathways Involved: It may modulate specific signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
- [(2S,4R)-1-[(5R,6S)-5-(4-chlorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone
- [(2S,4R)-1-[(5R,6S)-5-(4-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
特性
分子式 |
C34H38Cl2F2N6O2S |
|---|---|
分子量 |
703.7 g/mol |
IUPAC名 |
[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone |
InChI |
InChI=1S/C34H38Cl2F2N6O2S/c1-5-22-15-40-34(10-11-34)17-43(22)30(45)25-13-21(37)16-42(25)31(46)28-27(18(2)3)44-29(19-6-8-23(35)24(38)12-19)33(4,41-32(44)47-28)20-7-9-26(36)39-14-20/h6-9,12,14,18,21-22,25,29,40H,5,10-11,13,15-17H2,1-4H3/t21-,22-,25+,29-,33+/m1/s1 |
InChIキー |
QUYOIFDRHGZSFZ-YABFKZQLSA-N |
異性体SMILES |
CC[C@@H]1CNC2(CC2)CN1C(=O)[C@@H]3C[C@H](CN3C(=O)C4=C(N5[C@@H]([C@](N=C5S4)(C)C6=CN=C(C=C6)Cl)C7=CC(=C(C=C7)Cl)F)C(C)C)F |
正規SMILES |
CCC1CNC2(CC2)CN1C(=O)C3CC(CN3C(=O)C4=C(N5C(C(N=C5S4)(C)C6=CN=C(C=C6)Cl)C7=CC(=C(C=C7)Cl)F)C(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)

![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)


